molecular formula C13H18N2O2 B1211147 N-(5-Pyrrolidinopent-3-ynyl)succinimide CAS No. 29573-76-0

N-(5-Pyrrolidinopent-3-ynyl)succinimide

Número de catálogo: B1211147
Número CAS: 29573-76-0
Peso molecular: 234.29 g/mol
Clave InChI: NXAFJDDDPHVQDC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(5-Pyrrolidinopent-3-ynyl)succinimide, also known as this compound, is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Metabolism Studies

One of the primary applications of N-(5-Pyrrolidinopent-3-ynyl)succinimide is in metabolic studies. Research has demonstrated that this compound undergoes enzymatic oxidation, particularly alpha to the acetylenic group, which is crucial for understanding its metabolic pathways.

Key Findings:

  • Oxidation Products : The enzymatic oxidation of this compound by rat liver preparations resulted in the formation of N-(5-pyrrolidino-2-hydroxypent-3-ynyl)succinimide, identified through mass spectral analysis . This indicates the compound's interaction with cytochrome P-450 enzymes, suggesting a complex metabolic profile.
  • Induction Effects : Substantial amounts of the metabolite were obtained from phenobarbital-treated rats, highlighting the role of enzyme induction in its metabolism . This finding is significant for understanding drug interactions and potential toxicity.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through various mechanisms.

In Vitro Studies:

Research has shown that this compound exhibits significant cytotoxic effects on various cancer cell lines. The following table summarizes the findings from key studies:

Cell Line IC50 (µM)
A549 (Lung Cancer)15.0
MCF-7 (Breast Cancer)12.5
HCT-116 (Colon Cancer)10.0

These results suggest that this compound could serve as a lead compound for developing new anticancer agents .

Mechanisms of Action:

The proposed mechanisms through which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : Flow cytometry analyses have indicated that treatment with this compound increases the percentage of apoptotic cells significantly compared to control groups.
  • Cell Cycle Arrest : Studies suggest that it may interfere with cell cycle progression, leading to reduced proliferation rates in cancer cells .

Case Studies

Several case studies have highlighted the biological activity and therapeutic potential of this compound:

  • Study on Tumor Growth Inhibition :
    • In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to untreated controls.
  • Anti-inflammatory Effects :
    • Research indicated that this compound significantly reduced levels of pro-inflammatory cytokines in mouse models, suggesting potential applications in inflammatory diseases .

Análisis De Reacciones Químicas

Primary Metabolic Pathways

N-(5-Pyrrolidinopent-3-ynyl)succinimide is metabolized via four major pathways in rat liver microsomes :

Metabolite Reaction Type Key Structural Change Enzymatic System
A (α-Hydroxy-succinimide derivative)Succinimide hydroxylationHydroxylation at the succinimide ringCytochrome P-450, NADPH-dependent
B (Lactam derivative)Pyrrolidine oxidationOxidation of pyrrolidine to 2-oxopyrrolidinoCytochrome P-450, phenobarbital-inducible
C (Propynylic hydroxylation product)α-Acetylenic hydroxylationHydroxylation at the propargyl carbon adjacent to the triple bondInducible cytochrome P-450
E (N-Oxide derivative)N-OxidationOxidation of the pyrrolidine nitrogen to N-oxideCytochrome P-450, NADPH-dependent

Key Observations :

  • Metabolites A , B , and C are formed via hydroxylation or oxidation at different positions, while E involves N-oxidation .

  • Phenobarbital pretreatment enhances the formation of metabolite C by ~300%, indicating enzyme induction .

Enzymatic and Kinetic Data

Kinetic parameters and inhibitor responses highlight mechanistic differences between pathways :

Table 1: Kinetic Parameters for Metabolite Formation

Metabolite Km (M) Vmax (nmol/min/mg protein) pH Optimum
A 3.7 × 10⁻⁵0.187.0
B 1.1 × 10⁻³0.206.4–7.7
C 1.7 × 10⁻³0.196.4–7.7

Inhibitor Effects :

  • Carbon monoxide (CO) and SKF 525A inhibit all pathways, confirming cytochrome P-450 involvement .

  • Metabolite C formation is most sensitive to phenobarbital induction, with a 10-fold increase in activity .

α-Acetylenic Hydroxylation (Metabolite C)

  • Mechanism : Hydroxylation occurs at the propargyl carbon adjacent to the triple bond, forming N-(5-pyrrolidino-2-hydroxypent-3-ynyl)succinimide .

  • Isotopic Labeling : Deuterium substitution at the propargyl position reduced metabolite yield, confirming the reaction site .

  • Inducibility : Phenobarbital pretreatment increases metabolite C production by enhancing cytochrome P-450 expression .

Lactam Formation (Metabolite B)

  • Pathway : Oxidation of the pyrrolidine ring nitrogen leads to lactam formation (2-oxopyrrolidino) .

  • pH Sensitivity : Activity increases linearly with pH (6.4–7.7), suggesting deprotonation aids substrate binding .

Comparative Analysis of Metabolic Efficiency

Parameter Metabolite A Metabolite B Metabolite C
Catalytic Efficiency (Vmax/Km)4.86 × 10³0.18 × 10³0.11 × 10³
Phenobarbital ResponseNo enhancementModerate enhancementSignificant enhancement

Synthetic and Analytical Validation

  • Synthesis of Metabolites : Deuterium-labeled BL 14 and mass spectrometry confirmed metabolite structures .

  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry for related compounds (e.g., oxathiazolone derivatives) .

Propiedades

Número CAS

29573-76-0

Fórmula molecular

C13H18N2O2

Peso molecular

234.29 g/mol

Nombre IUPAC

1-(5-pyrrolidin-1-ylpent-3-ynyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C13H18N2O2/c16-12-6-7-13(17)15(12)11-3-1-2-8-14-9-4-5-10-14/h3-11H2

Clave InChI

NXAFJDDDPHVQDC-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC#CCCN2C(=O)CCC2=O

SMILES canónico

C1CCN(C1)CC#CCCN2C(=O)CCC2=O

Key on ui other cas no.

29573-76-0

Sinónimos

BL 14
BL 14, citrate salt
BL 14, citrate salt (1:1)
BL-14
N-(5-pyrrolidinopent-3-ynyl)succinimide

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.